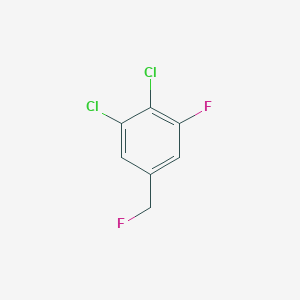
1,2-Dichloro-3-fluoro-5-(fluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dichloro-3-fluoro-5-(fluoromethyl)benzene is an aromatic compound with the molecular formula C7H4Cl2F2 It is characterized by the presence of two chlorine atoms, one fluorine atom, and a fluoromethyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dichloro-3-fluoro-5-(fluoromethyl)benzene typically involves the halogenation of benzene derivatives. One common method includes the fluorination and chlorination of benzene rings under controlled conditions. The specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the diazotization and reduction of precursor compounds. For instance, the bromination of 2,4-dichloro-3-fluoro-aniline followed by reduction can yield intermediates that are further processed to obtain this compound .
化学反应分析
Types of Reactions: 1,2-Dichloro-3-fluoro-5-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized aromatic compounds .
科学研究应用
1,2-Dichloro-3-fluoro-5-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biochemical pathways and interactions.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals
作用机制
The mechanism of action of 1,2-Dichloro-3-fluoro-5-(fluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application .
相似化合物的比较
- 1,2-Dichloro-5-fluoro-3-(fluoromethyl)benzene
- 3,5-Dichloro-4-(difluoromethyl)-3-fluoro-1,1’-biphenyl
- 1,3-Dichloro-2-fluoro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene
Uniqueness: 1,2-Dichloro-3-fluoro-5-(fluoromethyl)benzene is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
生物活性
1,2-Dichloro-3-fluoro-5-(fluoromethyl)benzene is a halogenated aromatic compound with a unique molecular structure that influences its biological activity. This article explores its interactions with biological systems, highlighting its potential applications in medicinal chemistry and toxicology.
Chemical Structure and Properties
The compound is characterized by the molecular formula C7H5Cl2F2, featuring two chlorine atoms, one fluorine atom, and a fluoromethyl group attached to a benzene ring. The arrangement of these substituents affects its reactivity and interactions with biological macromolecules, enhancing its binding affinity to various targets such as enzymes and receptors.
Research indicates that halogenated compounds like this compound can exhibit significant biological activity due to their ability to interact effectively with proteins and nucleic acids. The presence of fluorine enhances lipophilicity and metabolic stability, which are critical factors in pharmacokinetics and drug development.
Key Findings :
- Binding Affinity : Studies suggest that the compound may act as an inhibitor or activator in biochemical processes due to its structural features.
- Metabolic Stability : The fluoromethyl group increases resistance to metabolic degradation compared to similar compounds without this group .
Toxicological Assessments
In toxicology studies, this compound has been evaluated for its potential toxicity. Compounds with similar structures have shown varying degrees of toxicity based on their halogen substituents. For instance, the fluorinated derivatives can lead to the formation of toxic metabolites such as fluoroacetate, which is known for its lethal effects on rodents .
Pharmacological Evaluations
Pharmacological studies have demonstrated that halogenated compounds can serve as effective inhibitors in cancer cell lines. For example, related compounds have exhibited significant anti-proliferative activity against various cancer types, indicating a potential role for this compound in cancer therapy .
Comparative Analysis
A comparative analysis of structurally similar compounds reveals insights into the biological activity of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,2-Dichloro-4-fluorobenzene | C6H4Cl2F | Similar dichlorobenzene structure |
| 1,2-Dichloro-3-fluorobenzene | C6H4Cl2F | Different position of fluorine |
| 1,3-Dichloro-5-(trifluoromethyl)benzene | C7H4Cl2F4 | Contains trifluoromethyl group |
| 3-Chloro-4-fluorobenzotrifluoride | C7H4ClF3 | Contains trifluoromethyl group |
This table illustrates how variations in halogen substitution can impact the biological properties and applications of these compounds.
属性
分子式 |
C7H4Cl2F2 |
|---|---|
分子量 |
197.01 g/mol |
IUPAC 名称 |
1,2-dichloro-3-fluoro-5-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H4Cl2F2/c8-5-1-4(3-10)2-6(11)7(5)9/h1-2H,3H2 |
InChI 键 |
KPHVJYZOAXVDDX-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1F)Cl)Cl)CF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















